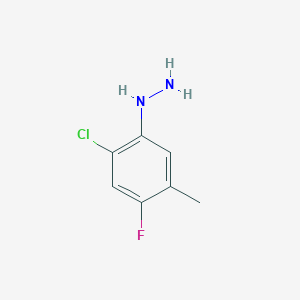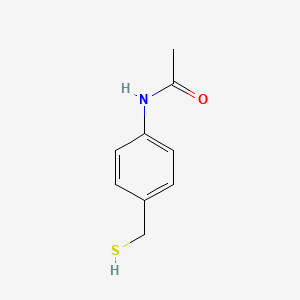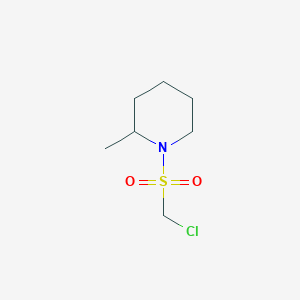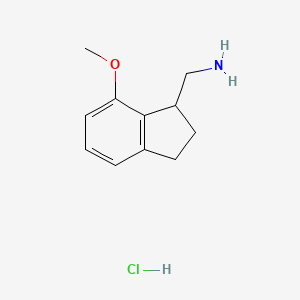
(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid: is a boronic acid derivative with a unique structure that combines a piperidine ring and an isoindoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate piperidine and isoindoline precursors, followed by the introduction of the boronic acid group through a series of reactions such as Suzuki coupling or direct borylation. The reaction conditions often require the use of catalysts like palladium and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography. The use of continuous flow reactors can also enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: : The compound can participate in substitution reactions, where functional groups on the piperidine or isoindoline rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: : In chemistry, [2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki coupling reactions, which are widely used in organic synthesis.
Biology: : The compound has potential applications in biological research, particularly in the development of enzyme inhibitors. Boronic acids are known to form reversible covalent bonds with active site serine residues in enzymes, making them useful in the design of protease inhibitors.
Medicine: : In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Boronic acid derivatives have shown promise in the treatment of diseases such as cancer and diabetes due to their ability to inhibit specific enzymes.
Industry: : In the industrial sector, [2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl or amino groups in biological molecules, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications but lacks the complex structure of the piperidine and isoindoline rings.
Benzoxaborole: Another boronic acid derivative with a different ring structure, used in medicinal chemistry for its enzyme inhibitory properties.
Allylamine: An unsaturated amine with applications in polymer chemistry and pharmaceuticals, but with a different functional group compared to boronic acids.
Uniqueness: : The uniqueness of [2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid lies in its combination of a boronic acid group with a piperidine and isoindoline ring system
Propriétés
Formule moléculaire |
C13H13BN2O5 |
|---|---|
Poids moléculaire |
288.07 g/mol |
Nom IUPAC |
[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]boronic acid |
InChI |
InChI=1S/C13H13BN2O5/c17-11-4-3-10(12(18)15-11)16-6-7-5-8(14(20)21)1-2-9(7)13(16)19/h1-2,5,10,20-21H,3-4,6H2,(H,15,17,18) |
Clé InChI |
KBHRQZGDTZEMCZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![11-(2-Hydroxyphenyl)-3,11-dihydro-2H-benzo[6,7]thiochromeno[2,3-d]thiazole-2,5,10-trione](/img/structure/B15300614.png)






